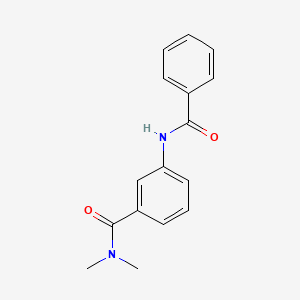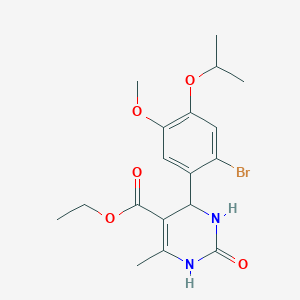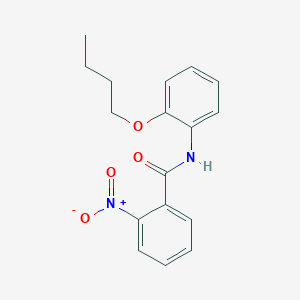![molecular formula C13H18N2O3S B4051722 1,2,2-trimethyl-3-[(1,3-thiazol-2-ylamino)carbonyl]cyclopentanecarboxylic acid](/img/structure/B4051722.png)
1,2,2-trimethyl-3-[(1,3-thiazol-2-ylamino)carbonyl]cyclopentanecarboxylic acid
説明
1,2,2-trimethyl-3-[(1,3-thiazol-2-ylamino)carbonyl]cyclopentanecarboxylic acid is a useful research compound. Its molecular formula is C13H18N2O3S and its molecular weight is 282.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 282.10381361 g/mol and the complexity rating of the compound is 399. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pharmacokinetics and Metabolism
Research on the pharmacokinetics and metabolism of compounds such as SB-649868, a novel orexin 1 and 2 receptor antagonist, can provide insight into how similar complex molecules are processed by the human body. SB-649868's disposition was studied, revealing extensive metabolism and elimination primarily via feces, with notable metabolites identified through high-performance liquid chromatography-mass spectrometry (Renzulli et al., 2011).
Environmental Exposure and Biomarkers
Studies on environmental exposure to certain plasticizers, such as 1,2-cyclohexane dicarboxylic acid diisononyl ester (DINCH), and their metabolites, highlight the relevance of monitoring environmental and occupational exposure to synthetic compounds. These studies also underscore the importance of identifying biomarkers for assessing exposure levels (Silva et al., 2013).
Potential for Overestimation of Exposure
Research also addresses the dietary sources of compounds like 2-thiothiazolidine-4-carboxylic acid (TTCA), which is a marker for carbon disulfide exposure. This work demonstrates the complexity of accurately assessing exposure to certain chemicals, given the potential for dietary sources to contribute to biomarker levels, thereby complicating occupational health studies (Simon et al., 1994).
作用機序
Target of Action
Compounds with athiazole ring , such as this one, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to different biological effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives have been found to impact a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes , which could influence the pharmacokinetics of this compound.
Result of Action
Given the diverse biological activities associated with thiazole derivatives , it can be inferred that this compound may have a wide range of potential effects at the molecular and cellular level.
将来の方向性
Thiazoles and their derivatives continue to be an area of interest in medicinal chemistry due to their wide range of applications in the field of drug design and discovery . Future research may focus on the modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .
生化学分析
Biochemical Properties
1,2,2-trimethyl-3-[(1,3-thiazol-2-ylamino)carbonyl]cyclopentanecarboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the thiazole ring in the compound can interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions help in modulating the activity of these enzymes, thereby influencing cellular redox balance .
Cellular Effects
This compound has notable effects on different types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to modulate the activity of transcription factors like NF-κB and AP-1, which are crucial for regulating inflammatory responses and cell proliferation . Additionally, it can affect mitochondrial function, leading to changes in ATP production and overall cellular energy metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with specific biomolecules. The thiazole ring can form hydrogen bonds and hydrophobic interactions with amino acid residues in the active sites of enzymes, leading to enzyme inhibition or activation. This compound can also influence gene expression by interacting with DNA-binding proteins and transcription factors, thereby altering the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity. Prolonged exposure may lead to gradual degradation and reduced efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as anti-inflammatory and antioxidant activities. At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination. The compound can also affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolic intermediates .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation are influenced by factors such as lipophilicity and binding affinity to cellular proteins .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .
特性
IUPAC Name |
1,2,2-trimethyl-3-(1,3-thiazol-2-ylcarbamoyl)cyclopentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-12(2)8(4-5-13(12,3)10(17)18)9(16)15-11-14-6-7-19-11/h6-8H,4-5H2,1-3H3,(H,17,18)(H,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBXZKNURCHZUAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC1(C)C(=O)O)C(=O)NC2=NC=CS2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl {3-(4-methoxyphenyl)-4-oxo-5-[4-(1-pyrrolidinyl)benzylidene]-2-thioxo-1-imidazolidinyl}acetate](/img/structure/B4051643.png)
![4-{(E)-[2,4-dioxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B4051656.png)
![N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B4051660.png)
![2-[(methyl{[3-(2-thienyl)-1H-pyrazol-5-yl]methyl}amino)methyl]nicotinic acid](/img/structure/B4051668.png)
![5-{[4-(DIFLUOROMETHOXY)PHENYL]METHYLENE}-3-METHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE](/img/structure/B4051676.png)
![2-{2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE](/img/structure/B4051695.png)
![2-[(4-chloro-3-nitrobenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4051707.png)

![methyl 3-methyl-11-(5-methyl-2-furyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B4051716.png)

![(1,3-benzodioxol-5-ylmethyl)(4-methylbenzyl)[(2-methyl-1H-imidazol-4-yl)methyl]amine](/img/structure/B4051731.png)

![METHYL 2-({8-METHOXY-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)-2-PHENYLACETATE](/img/structure/B4051743.png)
![N,2-dimethyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B4051752.png)
